N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide
Description
N-[1-(Hydroxymethyl)propyl]-3-nitrobenzamide is an amide derivative featuring a 3-nitrobenzamide core linked to a hydroxymethyl-substituted propyl chain. The hydroxymethyl group may enhance solubility, while the nitro group contributes to electronic effects, influencing reactivity or binding interactions .
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-9(7-14)12-11(15)8-4-3-5-10(6-8)13(16)17/h3-6,9,14H,2,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGDFKGDBDHNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.
Substitution: Nucleophiles such as alkoxides or amines, solvents like ethanol or methanol, room temperature to reflux.
Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures (50-100°C).
Major Products
Reduction: N-[1-(hydroxymethyl)propyl]-3-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-nitrobenzoic acid and 1-(hydroxymethyl)propylamine
Scientific Research Applications
N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide linkage allows the compound to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Amide Derivatives
N-[3-(1H-Imidazol-1-yl)propyl]-3-nitrobenzamide (Compound 1779-0421)
- Structure : Replaces the hydroxymethylpropyl group with a 3-(imidazolyl)propyl chain.
- Molecular Formula : C₁₃H₁₄N₄O₃.
- The absence of a hydroxymethyl group reduces polarity compared to the target compound, likely affecting solubility and metabolic stability .
Table 1: Substituent Comparison
Hydroxyalkyl Substituents and Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a branched 2-hydroxy-1,1-dimethylethyl chain and a 3-methylbenzamide core.
- The methyl group at the benzamide position (vs. nitro in the target) reduces electron-withdrawing effects, altering reactivity in C–H functionalization reactions .
Table 2: Electronic and Steric Effects
Stereochemical Complexity in Hydroxypropyl Derivatives
Compounds such as 8c and 2 from exhibit stereoisomerism due to multiple chiral centers. For example:
- 8c : Contains a diastereomeric mixture (41% yield) with hydroxymethyl and hydroxypropyl groups.
- 2 : A 62% yield stereoisomeric mixture with a DMT-protected hydroxymethyl group.
Implications for the Target Compound :
Pharmacologically Active Analogs
N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Structure : Combines a 3-nitrobenzamide core with a 4-isopropylphenylpropyl chain and a pyrazole-linked nitro group.
- Key Differences :
- The pyrazole ring introduces additional hydrogen-bonding capacity.
- The bulky isopropylphenyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
